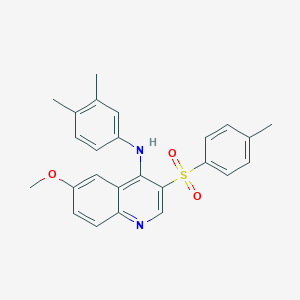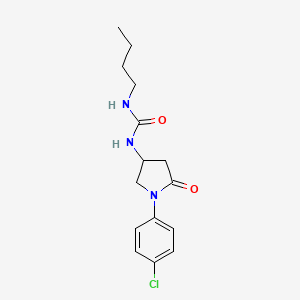![molecular formula C27H30ClN5O2 B2656176 N-(3-methylbutyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide CAS No. 1216519-92-4](/img/structure/B2656176.png)
N-(3-methylbutyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylbutyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide, also known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research. MP-10 belongs to a class of compounds called piperidine carboxamides, which have been shown to have a range of pharmacological effects.
科学的研究の応用
Anti-Acetylcholinesterase Activity : Piperidine derivatives, including those similar to the chemical , have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This activity is crucial in the development of antidementia agents. For instance, certain piperidine derivatives have shown potent inhibition of AChE, making them candidates for treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Serotonin Receptor Agonist Activity : Piperidine derivatives have also been evaluated as serotonin 4 (5-HT(4)) receptor agonists. These compounds are of interest for their potential to aid gastrointestinal motility. Some synthesized compounds showed promising pharmacological profiles and were superior in oral bioavailability compared to other compounds (Sonda et al., 2003).
Inhibitors of Farnesyl Protein Transferase : Piperidine derivatives have been explored as inhibitors of farnesyl protein transferase (FPT), an enzyme implicated in the post-translational modification of proteins. Such inhibitors are of interest for their potential in cancer treatment (Mallams et al., 1998).
Antiviral Applications : Research has also been conducted on piperidine-4-carboxamide derivatives as CCR5 antagonists with potent anti-HIV-1 activity. These compounds show high CCR5 binding affinity and could potentially be used in treating HIV-1 infection (Imamura et al., 2006).
Aromatase Inhibitors for Cancer Treatment : Piperidine derivatives have been synthesized and evaluated as aromatase inhibitors, which are important in the treatment of estrogen-dependent breast cancer (Hartmann & Batzl, 1986).
特性
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN5O2/c1-20-9-13-32(14-10-20)25-26(30-12-11-29-25)35-24-7-5-21(6-8-24)27(34)33-17-15-31(16-18-33)23-4-2-3-22(28)19-23/h2-8,11-12,19-20H,9-10,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJGFPPILSJUDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B2656101.png)




![ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2656108.png)
![13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2656109.png)


![4-chloro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2656115.png)

![tert-butyl N-{5-aminospiro[2.3]hexan-1-yl}carbamate](/img/structure/B2656117.png)